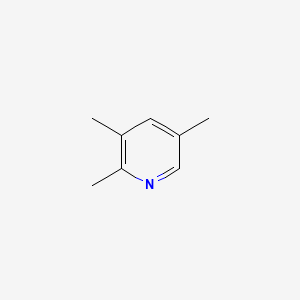







|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[Li][CH3:10]>C1(C)C=CC=CC=1>[CH3:10][C:2]1[C:3]([CH3:8])=[CH:4][C:5]([CH3:7])=[CH:6][N:1]=1
|


|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
1330 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated at 60°-80° C. for 6 h
|
|
Duration
|
6 h
|
|
Type
|
DISTILLATION
|
|
Details
|
after which time the ether was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
The remaining solution was poured into water/
|
|
Type
|
CUSTOM
|
|
Details
|
crushed ice (200 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×100 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with sat. NaCl solution (1×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=C(C=C1C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.24 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |